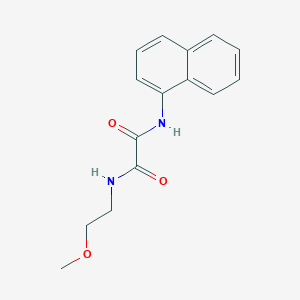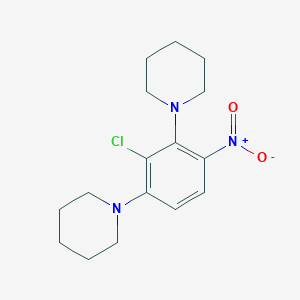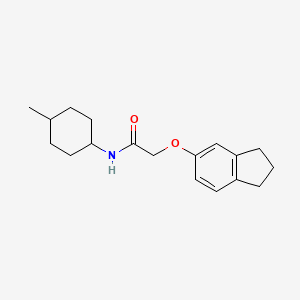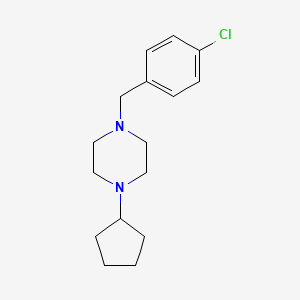![molecular formula C14H15N5O B4880189 N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4880189.png)
N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves the inhibition of protein synthesis. N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine binds to the ribosome and prevents the binding of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting protein synthesis. This mechanism of action is similar to that of other protein synthesis inhibitors such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine for lab experiments is its broad-spectrum activity against a variety of pathogens. This makes it a useful tool for studying the mechanisms of action and resistance of different pathogens. Additionally, N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in the lab. However, one limitation of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are a number of potential future directions for research on N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine. One area of interest is the development of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the neuroprotective effects of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action and resistance of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine against different pathogens.
合成方法
The synthesis method of N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves the reaction of 6-methyl[1,2,4]triazolo[4,3-b]pyridazine-8-amine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine.
科学研究应用
N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antibacterial properties. N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been studied as a potential treatment for cancer, HIV, and bacterial infections. In addition, N-(4-methoxybenzyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-7-13(14-17-16-9-19(14)18-10)15-8-11-3-5-12(20-2)6-4-11/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYHFMGMPXDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B4880201.png)

